1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine hydrochloride
Overview
Description
1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine hydrochloride, also known as DSP-4, is a selective neurotoxin that is widely used in scientific research to investigate the role of noradrenergic neurons in various physiological and pathological processes. DSP-4 has been shown to selectively target and destroy noradrenergic neurons in the brain, making it a valuable tool for studying the role of norepinephrine in behavior, cognition, and disease.
Mechanism of Action
1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine hydrochloride selectively targets and destroys noradrenergic neurons in the brain by binding to and inhibiting the activity of the norepinephrine transporter. This leads to a depletion of norepinephrine in the brain, which has been shown to have a wide range of effects on behavior and physiology.
Biochemical and physiological effects:
The depletion of norepinephrine in the brain caused by 1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine hydrochloride has been shown to have a wide range of effects on behavior and physiology. These effects include changes in locomotor activity, anxiety-like behavior, learning and memory, and cardiovascular function.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine hydrochloride in laboratory experiments is its selectivity for noradrenergic neurons, which allows researchers to selectively target and study the effects of norepinephrine depletion. However, one limitation of using 1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine hydrochloride is that it can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.
Future Directions
There are many potential future directions for research using 1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine hydrochloride. One area of interest is the role of norepinephrine in psychiatric disorders such as depression and anxiety. Another area of interest is the potential therapeutic applications of 1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine hydrochloride, such as in the treatment of neurodegenerative diseases. Additionally, there is ongoing research into the mechanisms underlying the effects of norepinephrine depletion, which could lead to the development of new treatments for a variety of conditions.
Scientific Research Applications
1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine hydrochloride has been used extensively in scientific research to investigate the role of noradrenergic neurons in various physiological and pathological processes. It has been shown to be a valuable tool for studying the effects of norepinephrine depletion on behavior, cognition, and disease.
properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-[(3-methylphenyl)methyl]piperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2S.ClH/c1-14-3-2-4-15(11-14)13-21-7-9-22(10-8-21)25(23,24)18-12-16(19)5-6-17(18)20;/h2-6,11-12H,7-10,13H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYDHXYKRFFAHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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